molecular formula C19H14FN3O4S B2811091 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide CAS No. 946370-04-3

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide

Cat. No.: B2811091
CAS No.: 946370-04-3
M. Wt: 399.4
InChI Key: XBCCZCKAWOPNAC-UHFFFAOYSA-N
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Description

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide is a synthetic organic compound that features a complex structure combining an indole ring, a fluorophenyl group, a sulfonyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a sulfonylation reaction, where the indole derivative reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Isoxazole Ring: The isoxazole ring is synthesized separately, often starting from hydroxylamine and an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves coupling the indole-sulfonyl derivative with the isoxazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its complex structure and functional groups.

    Biological Research: Used as a probe to study biological pathways involving indole and isoxazole derivatives.

    Pharmacology: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes such as kinases or proteases, or with receptors like G-protein coupled receptors.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-((4-chlorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-((4-methylphenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s electronic properties, potentially enhancing its biological activity or selectivity.

    Sulfonyl Group: The sulfonyl group can increase the compound’s solubility and stability, making it more suitable for pharmaceutical applications.

This detailed overview provides a comprehensive understanding of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4S/c20-13-5-7-14(8-6-13)28(25,26)17-11-23(16-4-2-1-3-15(16)17)12-19(24)21-18-9-10-27-22-18/h1-11H,12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCCZCKAWOPNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=NOC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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